TPSA: Indolizine-Pyrazole vs Indole-Pyrazole
3-(1H-Pyrazol-3-yl)indolizine exhibits a computed TPSA of 33.09 Ų, compared to 44.47 Ų for the indole-based analog 3-(1H-pyrazol-3-yl)-1H-indole—a reduction of 11.38 Ų or 25.6% . Both values were obtained from the same vendor's computational pipeline (Leyan), ensuring methodological consistency. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability; the indolizine scaffold's lower TPSA positions it closer to the optimal range for oral bioavailability and blood-brain barrier penetration compared to its indole counterpart [1]. The unsubstituted indolizine parent has a TPSA of only 4.41, indicating that the pyrazole substituent adds approximately 28.7 Ų of polar surface, a measured increment attributable specifically to the heteroaryl substitution at the 3-position .
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 33.09 Ų |
| Comparator Or Baseline | 3-(1H-Pyrazol-3-yl)-1H-indole: 44.47 Ų; Unsubstituted indolizine: 4.41 Ų |
| Quantified Difference | 11.38 Ų (25.6%) lower than indole analog; 28.68 Ų higher than unsubstituted indolizine |
| Conditions | Computed TPSA values from Leyan vendor database; consistent computational method applied across compounds |
Why This Matters
A TPSA difference of >11 Ų between two isomers with identical molecular formula translates into measurably different membrane permeability and oral absorption potential, directly impacting lead optimization decisions.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. Review. PMID: 16489364. View Source
